4,4-Dimethyl-5-phenylpiperidin-2-one
CAS No.: 858263-35-1
Cat. No.: VC4352149
Molecular Formula: C13H17NO
Molecular Weight: 203.285
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 858263-35-1 |
---|---|
Molecular Formula | C13H17NO |
Molecular Weight | 203.285 |
IUPAC Name | 4,4-dimethyl-5-phenylpiperidin-2-one |
Standard InChI | InChI=1S/C13H17NO/c1-13(2)8-12(15)14-9-11(13)10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3,(H,14,15) |
Standard InChI Key | AHVIYUHXIHQZPC-UHFFFAOYSA-N |
SMILES | CC1(CC(=O)NCC1C2=CC=CC=C2)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
4,4-Dimethyl-5-phenylpiperidin-2-one (CAS: 858263-35-1) features a piperidin-2-one core, a lactam ring formed by the cyclization of a five-carbon chain with an amide bond. The 4-position of the ring is substituted with two methyl groups, while the 5-position bears a phenyl substituent. The molecular formula is C₁₃H₁₇NO, with a molecular weight of 203.28 g/mol .
Physical Properties
Key physicochemical parameters are summarized below:
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₃H₁₇NO | |
Molecular Weight | 203.28 g/mol | |
Density | Not reported | — |
Boiling Point | Not reported | — |
Melting Point | Not reported | — |
Flash Point | Not reported | — |
The absence of certain data points, such as melting and boiling temperatures, underscores the need for further experimental characterization .
Synthetic Routes and Methodological Innovations
Lactamization Strategies
The synthesis of piperidin-2-one derivatives often involves Dieckmann cyclization, a reaction that forms six-membered lactams via intramolecular ester condensation. While direct evidence for 4,4-Dimethyl-5-phenylpiperidin-2-one synthesis is limited, analogous methodologies from related compounds provide actionable insights. For example, Marson and Yau demonstrated the regioselective synthesis of 6-substituted piperidine-2,4-diones using Dieckmann cyclization under mild conditions . Adapting this approach, a hypothetical route to 4,4-Dimethyl-5-phenylpiperidin-2-one could involve:
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Precursor Preparation: Synthesis of a δ-ketoamide intermediate with pre-installed 4,4-dimethyl and 5-phenyl substituents.
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Cyclization: Base-mediated intramolecular cyclization (e.g., using NaH or LDA) to form the lactam ring .
Research Applications and Biological Relevance
Pharmaceutical Intermediate
The compound’s lactam ring and aromatic substituent make it a versatile intermediate for drug discovery. For instance, hemisuccinate salts of piperidine carboxamides, as described in US8697876B2, are utilized in kinase inhibitors and anti-inflammatory agents . Functionalization of the 5-phenyl group (e.g., nitration, halogenation) could yield derivatives with enhanced bioactivity or pharmacokinetic profiles.
Analytical and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Predicted ¹H NMR signals for 4,4-Dimethyl-5-phenylpiperidin-2-one include:
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δ 1.20–1.40 ppm: Singlet for the 4,4-dimethyl groups (6H).
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δ 2.60–3.10 ppm: Multiplet for the piperidine ring protons (4H).
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δ 7.20–7.40 ppm: Multiplet for the aromatic phenyl protons (5H).
Mass Spectrometry
The molecular ion peak (m/z 203.28) corresponds to the molecular weight, with fragmentation patterns likely involving loss of the phenyl group (-77 amu) or lactam ring opening.
Challenges and Future Directions
Synthetic Optimization
Current synthetic routes to 4,4-Dimethyl-5-phenylpiperidin-2-one remain hypothetical. Empirical validation is required to optimize yields and regioselectivity, particularly in steps involving methyl group installation and lactamization. Catalytic asymmetric methods, such as those employing chiral auxiliaries as in Davies’ α-methylbenzylamine approach, could enable enantioselective synthesis .
Biological Screening
Comprehensive in vitro and in vivo studies are needed to evaluate the compound’s pharmacological potential. Priority areas include:
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Receptor Binding Assays: Screening against opioid, serotonin, and dopamine receptors.
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Toxicity Profiling: Acute and chronic toxicity studies in model organisms.
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